L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine
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Overview
Description
L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine is a peptide compound composed of six amino acids: histidine, valine, glycine, asparagine, lysine, and threonine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and threonine residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Scientific Research Applications
L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways, influencing gene expression, or affecting protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-serine
- L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-alanine
- L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-glutamine
Uniqueness
L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of threonine, for example, can influence the peptide’s hydrophilicity and reactivity compared to similar compounds with different amino acids .
Properties
CAS No. |
873656-31-6 |
---|---|
Molecular Formula |
C27H46N10O9 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C27H46N10O9/c1-13(2)21(36-23(41)16(29)8-15-10-31-12-33-15)26(44)32-11-20(40)34-18(9-19(30)39)25(43)35-17(6-4-5-7-28)24(42)37-22(14(3)38)27(45)46/h10,12-14,16-18,21-22,38H,4-9,11,28-29H2,1-3H3,(H2,30,39)(H,31,33)(H,32,44)(H,34,40)(H,35,43)(H,36,41)(H,37,42)(H,45,46)/t14-,16+,17+,18+,21+,22+/m1/s1 |
InChI Key |
QYDCVLAYIHISTK-IRBQCDLESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)N)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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